![molecular formula C14H10N2O B11881118 2-(Pyridin-2-ylmethylene)indolin-3-one](/img/structure/B11881118.png)
2-(Pyridin-2-ylmethylene)indolin-3-one
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Overview
Description
2-(Pyridin-2-ylmethylene)indolin-3-one is a heterocyclic compound that combines the structural features of both indole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethylene)indolin-3-one typically involves the condensation of indolin-3-one with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethylene)indolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a wide range of functionalized indolin-3-one derivatives .
Scientific Research Applications
Biological Activities
The biological evaluation of 2-(Pyridin-2-ylmethylene)indolin-3-one has revealed promising results in several areas:
- Antitumor Activity : Compounds related to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives exhibited IC50 values as low as 0.32 μM against non-small cell lung cancer cells (A549) and other malignancies .
- Antimicrobial Properties : Studies have indicated that certain indole derivatives demonstrate antimicrobial activity against pathogens such as Candida albicans and Cryptococcus neoformans. This suggests potential applications in treating fungal infections .
- Cholinesterase Inhibition : Some analogs of this compound have been evaluated for their ability to inhibit cholinesterase, which is relevant for therapeutic strategies in neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethylene)indolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indolin-3-one: Shares the indole core structure but lacks the pyridine moiety.
Pyridin-2-ylmethylene derivatives: Compounds with similar pyridine-based structures but different substituents on the indole ring.
Uniqueness
2-(Pyridin-2-ylmethylene)indolin-3-one is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties.
Biological Activity
2-(Pyridin-2-ylmethylene)indolin-3-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation of indolin-3-one with pyridine derivatives. The reaction conditions often include solvents such as ethanol and catalysts like glacial acetic acid. The yield and purity of the synthesized compounds are critical for subsequent biological evaluations.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indolin derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 1.47 |
3-substituted indolin-2-ones | HCT116 | 1.89 |
3-(4-dimethylaminobenzylidene)-1,3-dihydro-indolin-2-thione | Src PTK | 21.91 |
These findings suggest that the presence of specific substituents on the indolin backbone can enhance anticancer activity by targeting key pathways involved in tumor growth and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that derivatives containing an arylidene motif possess significant antimicrobial effects against various pathogens. For example, compounds derived from indolin scaffolds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Tyrosine Kinase Inhibition
Research indicates that some indolin derivatives act as selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer biology. Compounds similar to this compound have been reported to inhibit RTK activity at submicromolar concentrations, suggesting their potential as targeted therapies in oncology .
Case Studies
- Cytotoxic Evaluation : A study evaluated a series of indolin derivatives for their cytotoxic effects on a panel of cancer cell lines, including MCF-7 and HCT116. The most active compounds showed IC50 values below 5 μM, indicating potent anticancer properties .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various indolin derivatives against clinical isolates of bacteria. The results indicated that certain modifications to the indolin structure significantly enhanced antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its molecular structure. Key factors affecting its activity include:
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2E)-2-(pyridin-2-ylmethylidene)-1H-indol-3-one |
InChI |
InChI=1S/C14H10N2O/c17-14-11-6-1-2-7-12(11)16-13(14)9-10-5-3-4-8-15-10/h1-9,16H/b13-9+ |
InChI Key |
DVQWDDXGGIRHSE-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=CC=N3)/N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CC=N3)N2 |
Origin of Product |
United States |
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